molecular formula C9H11ClFN B1442389 (r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride CAS No. 1381928-19-3

(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride

Cat. No.: B1442389
CAS No.: 1381928-19-3
M. Wt: 187.64 g/mol
InChI Key: ALDKGIXHFMGJRE-SBSPUUFOSA-N
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Description

Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the reactants and products of the reaction, the conditions required, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Development of Synthetic Methods: An efficient and economical synthesis method for a structurally similar compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, was developed. This method provided a 49% overall yield and introduced ethyl groups at specific positions, showcasing the potential for structural modification and functionalization of related compounds (Prashad et al., 2006).
  • Fluorinated Compound Synthesis: The synthesis of fluorinated compounds, including those similar to (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, was extensively studied, highlighting the versatility and significance of fluorinated structures in medicinal chemistry and materials science (Plaçais et al., 2021).

Pharmaceutical Applications

  • Dopamine Receptor Agonists: A study on trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, which share a structural similarity, highlighted their potential as D2-like dopamine receptor agonists. The study's findings on the affinity and selectivity of these compounds for DA receptors underline the therapeutic potential of structurally related fluorinated compounds (Di Stefano et al., 2005).
  • Anti-inflammatory Activity: Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized and showed significant potential for inhibitory effects on LPS-induced NO secretion. This suggests the therapeutic potential of similar fluorinated compounds in anti-inflammatory treatments (Sun et al., 2019).

Material Science

  • Polyimide Synthesis: Soluble fluoro-polyimides were synthesized using a fluorine-containing aromatic diamine, showcasing the use of fluorinated compounds in the production of materials with excellent thermal stability and low moisture absorption (Xie et al., 2001).

Mechanism of Action

If the compound is a drug, this would involve understanding how it interacts with the body to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves understanding current research trends related to the compound and predictions for future research .

Properties

IUPAC Name

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDKGIXHFMGJRE-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
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(r)-5-Fluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
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Reactant of Route 6
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